molecular formula C17H21NO4 B8433993 5-(3-Isopropoxymethyl-phenyl)-oxazole-4-carboxylic acid isopropyl ester

5-(3-Isopropoxymethyl-phenyl)-oxazole-4-carboxylic acid isopropyl ester

Cat. No. B8433993
M. Wt: 303.35 g/mol
InChI Key: RLISEJDQYGMJNE-UHFFFAOYSA-N
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Patent
US08536209B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-(3-isopropoxymethyl-phenyl)-oxazole-4-carboxylic acid isopropyl ester (78 mg, 0.26 mmol) in THF (2.5 mL) was treated with a 1N NaOH (1.3 mL). The resulting mixture was stirred for 1.5 h then acidified with 1N HCl, extracted twice with EA (2×20 mL) and the combined organic phases were washed with brine (20 mL). The organic layer was dried over MgSO4, filtered, and the solvent removed under reduced pressure to give the title compound as a yellow oil. LC-MS-conditions 02: tR=0.87 min, [M+AcCN+H]+=303.18.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.C([O:6][C:7]([C:9]1[N:10]=[CH:11][O:12][C:13]=1[C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20][O:21][CH:22]([CH3:24])[CH3:23])[CH:15]=1)=[O:8])(C)C.[OH-].[Na+].Cl>C1COCC1>[CH:22]([O:21][CH2:20][C:16]1[CH:15]=[C:14]([C:13]2[O:12][CH:11]=[N:10][C:9]=2[C:7]([OH:8])=[O:6])[CH:19]=[CH:18][CH:17]=1)([CH3:24])[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
78 mg
Type
reactant
Smiles
C(C)(C)OC(=O)C=1N=COC1C1=CC(=CC=C1)COC(C)C
Name
Quantity
1.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with EA (2×20 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)OCC=1C=C(C=CC1)C1=C(N=CO1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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